R121919
Description
Overview of the Hypothalamic-Pituitary-Adrenocortical (HPA) Axis Dysregulation in Affective Disorders
The hypothalamic-pituitary-adrenocortical (HPA) axis is a major neuroendocrine pathway that mediates the body's response to stress. imrpress.com Dysregulation of the HPA axis, often characterized by hyperactivity, is a consistent finding in many patients with affective disorders such as major depressive disorder and anxiety disorders. imrpress.comnih.govfrontiersin.orgmdpi.com This hyperactivity can involve increased levels of CRH in the cerebrospinal fluid. nih.govresearchgate.net
Corticotropin-releasing hormone (CRH), also known as corticotropin-releasing factor (CRF), is a peptide hormone that serves as the principal mediator of the stress response in the brain. nih.govfrontiersin.orgnih.govresearchgate.net Released from the hypothalamus, CRH initiates neuroendocrine, autonomic, and behavioral responses to stressful challenges. nih.govnih.gov Elevated central CRH levels are thought to contribute to the etiology of stress-related physiological and behavioral disorders. nih.gov CRH is implicated in the manifestation of symptoms associated with depression and anxiety disorders. nih.govnews-medical.net It plays a vital role in drug addiction and withdrawal, with increased synthesis and secretion in the extended amygdala during withdrawal contributing to anxiety and depression. news-medical.net Disturbances in CRH system regulation are directly related to mental pathologies like depression, anxiety, and addictions. researchgate.net
CRH exerts its effects by binding to specific receptors, primarily CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). nih.govnews-medical.netjci.org The CRF1 receptor is widely expressed in brain regions crucial for sensory and motor control, including the cortical mantle, olfactory bulb, hippocampus, amygdala, basal ganglia, and cerebellum. news-medical.netpnas.orgscielo.br In the anterior pituitary, CRF1 mediates the release of adrenocorticotropic hormone (ACTH) in response to CRH. news-medical.netscielo.br Activation of CRF1 receptors in the brain, particularly in the paraventricular nucleus (PVN) and locus coeruleus (LC), is well-positioned to participate in stress circuits that coordinate behavioral anxiogenic and autonomic responses. jci.org Compelling evidence indicates that activation of the brain CRF-CRF1 signaling pathway has a leading role in coordinating many of the physiological responses to adaptive stress, including the activation of the HPA axis and sympathetic nervous system. jci.org Increased CRF signaling via the CRF1 receptor is considered an important factor in the pathogenesis of major depression and anxiety disorders. nih.govresearchgate.net Studies using genetic knockout mice have highlighted the importance of the CRF1 receptor subtype in stress-related behaviors. scielo.brnih.gov
Role of Corticotropin-Releasing Hormone (CRH) in Stress Response and Pathogenesis of Psychiatric Disorders
R121919 as a Selective CRF1 Receptor Antagonist
Given the implicated role of the CRF system and particularly the CRF1 receptor in stress-related disorders, the development of compounds that can modulate this receptor has been a focus of research. This compound is one such compound investigated for its potential therapeutic effects.
The pursuit of CRF receptor antagonists began after the isolation of CRH in 1981. nih.gov The discovery of the two main receptor types, CRF1 and CRF2, further fueled this research. nih.gov A number of compounds targeting the postulated overactivity of CRF/CRF1 receptor signaling have been in various stages of development. researchgate.net Early non-peptide CRF1 receptor antagonists, such as CP-154,526 and antalarmin, were developed to explore their potential in CNS disorders precipitated by stress. researchgate.netoup.com These compounds demonstrated the feasibility of developing small-molecule antagonists that could penetrate the brain. researchgate.net this compound, also known as NBI 30775, emerged from these development efforts as a potent and selective functional antagonist of the human CRF1 receptor. researchgate.netcapes.gov.br
This compound (NBI 30775) is classified as a non-peptide CRF1 receptor antagonist. researchgate.netresearchgate.netrndsystems.commdpi.com Its chemical name is 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine. The compound contains a pyrazolo[1,5-a]pyrimidine (B1248293) core structure. rsc.org It is described as a water-soluble pyrrolopyrimidine derivative. researchgate.net The molecular formula of this compound is C22H32N6, with a molecular weight of 380.53 g/mol . tanlab.orginvivochem.cnnih.govchemscene.com The hydrochloride salt form has a molecular formula of C22H32N6·HCl and a molecular weight of 416.99. cenmed.com this compound is an orally active compound. researchgate.netchemicalbook.com
This compound is characterized as a potent and selective CRF1 receptor antagonist. researchgate.netcapes.gov.brmedchemexpress.commedchemexpress.com It exhibits high affinity for the human CRF1 receptor, with reported Ki values ranging from 2 to 5 nM. medchemexpress.commedchemexpress.com Importantly, this compound demonstrates significantly weaker activity at the CRF2 receptor subtype, showing over 1000-fold selectivity for CRF1 over CRF2 receptors in pharmacological assays in vitro. researchgate.netmedchemexpress.com It also shows little affinity for CRF-binding protein or numerous other receptor types. medchemexpress.com This selectivity for the CRF1 receptor is a key characteristic of this compound, distinguishing its potential effects from compounds that interact more broadly with the CRF system. researchgate.netmedchemexpress.com
Potency and Selectivity Data for this compound
| Target | Affinity (Ki or IC50) | Selectivity vs CRF1 | Source |
| Human CRF1 Receptor | 2-5 nM (Ki) | - | medchemexpress.commedchemexpress.com |
| Human CRF2 Receptor | >1000-fold weaker | >1000x | researchgate.netmedchemexpress.com |
| CRF-Binding Protein | Little affinity | - | medchemexpress.com |
| ~70 Other Receptor Types | Little affinity | - | medchemexpress.com |
Table 1: In Vitro Potency and Selectivity of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUWYFVIGKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173162 | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-03-9 | |
| Record name | NBI-30775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBI-30775 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Research and Mechanistic Studies of R121919
In Vitro Pharmacological Characterization
In vitro studies have been essential in defining the interaction of R121919 with its target receptors and understanding its cellular mechanisms.
Binding Affinity (Ki values) and Functional Antagonism at CRF1 Receptors
This compound has been characterized as a potent, high-affinity antagonist of the human CRF1 receptor researchgate.netmedchemexpress.comtargetmol.com. Studies have reported Ki values for this compound at the CRF1 receptor in the range of 2 to 5 nM medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com. This indicates a strong binding affinity to the receptor. Furthermore, this compound has demonstrated functional antagonism at the CRF1 receptor in pharmacological assays researchgate.net. This means that beyond simply binding to the receptor, it effectively blocks the downstream signaling initiated by CRF binding researchgate.net.
Table 1: this compound Binding Affinity at CRF1 Receptors
| Receptor Type | Binding Affinity (Ki) | Reference |
| Human CRF1 | 2-5 nM | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
Selectivity Profile Against Other Receptor Subtypes (e.g., CRF2)
A key aspect of this compound's profile is its selectivity for the CRF1 receptor over other related receptor subtypes, particularly the corticotropin-releasing factor type 2 (CRF2) receptor researchgate.neted.ac.ukresearchgate.netguidetopharmacology.org. Research indicates that this compound exhibits significantly weaker activity at the CRF2 receptor compared to the CRF1 receptor, with over 1000-fold lower affinity reported medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com. This high selectivity for CRF1 is considered important for potentially minimizing off-target effects and specifically addressing the role of CRF1 signaling in stress-related conditions researchgate.netmedchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com. Its activity at CRF-binding protein and 70 other receptor types is also reported to be over 1000-fold weaker than at the CRF1 receptor medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com.
Table 2: this compound Selectivity Profile
| Receptor/Protein Type | Activity Relative to CRF1 | Reference |
| CRF2 Receptor | >1000-fold weaker | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
| CRF-Binding Protein | >1000-fold weaker | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
| 70 Other Receptor Types | >1000-fold weaker | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
Cellular Mechanisms of CRF1 Receptor Inhibition
While detailed information on the precise cellular mechanisms of this compound's CRF1 receptor inhibition is still being elucidated, studies suggest that it acts as a functional antagonist, blocking the signaling cascades typically initiated by CRF binding to the CRF1 receptor researchgate.nettargetmol.com. CRF1 receptors are Gs-protein coupled receptors, and their activation typically leads to the stimulation of adenylyl cyclase and increased intracellular cAMP levels nih.govjneurosci.org. By antagonizing the CRF1 receptor, this compound is expected to inhibit these downstream signaling events researchgate.nettargetmol.comjneurosci.org. Some research has explored intracellular targets potentially involved in mediating the in vivo actions of this compound, including molecules like glucocorticoid receptor (GR), mineralocorticoid receptor (MR), BAG-1, and AP-1 targetmol.com. Studies in the central amygdala have shown that a selective CRF1 receptor antagonist can inhibit synaptic facilitation through a postsynaptic mechanism involving the inhibition of NMDA receptor-mediated synaptic components, which is dependent on protein kinase A (PKA) jneurosci.org.
In Vivo Animal Model Studies
In vivo studies using animal models have been crucial for evaluating the effects of this compound on stress-induced physiological and behavioral responses.
Effects on Stress-Induced Neuroendocrine Responses
The impact of this compound on the neuroendocrine system, particularly the HPA axis, has been a primary focus of in vivo preclinical research.
Attenuation of Plasma Adrenocorticotropic Hormone (ACTH) and Corticosterone (B1669441) Elevations
A consistent finding in animal studies is the ability of this compound to attenuate stress-induced elevations in plasma levels of Adrenocorticotropic Hormone (ACTH) and corticosterone medchemexpress.comnih.govtargetmol.commedchemexpress.comnih.govresearchgate.netnih.gov. ACTH and corticosterone are key hormones released as part of the HPA axis response to stress oup.com. By blocking CRF1 receptors, which are predominantly responsible for CRF regulation of the HPA axis, this compound reduces the signaling that leads to the release of these stress hormones acnp.orgwikipedia.org.
In rats subjected to restraint stress, this compound dose-dependently decreased the ACTH and corticosterone responses medchemexpress.comnih.govtargetmol.comchemsrc.commedchemexpress.com. For instance, an acute administration of this compound significantly attenuated peak plasma ACTH and corticosterone concentrations nih.gov. In one study, a dose of 10 mg/kg this compound decreased peak plasma ACTH and corticosterone concentrations by 91% and 75%, respectively, in response to restraint stress nih.gov. Another source reported peak plasma ACTH and corticosterone concentrations at a dose of 10 mg/kg this compound were 9% and 25% of control levels, respectively medchemexpress.comtargetmol.comchemsrc.commedchemexpress.com. This compound has also been shown to decrease the ACTH and corticosterone response to novelty stress in rats nih.gov. Studies in rats selectively bred for high innate anxiety also showed that this compound inhibited stress-induced corticotropin (B344483) release nih.gov. The attenuation of stress-induced hormonal changes by this compound has been observed in various stress paradigms and animal models researchgate.netnih.gov.
Table 3: Attenuation of Stress-Induced Hormone Elevations by this compound in Rats
| Stress Paradigm | Hormone | Effect of this compound | Reference |
| Restraint Stress | Plasma ACTH | Dose-dependent attenuation (e.g., 91% reduction at 10 mg/kg) | medchemexpress.comnih.govtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
| Restraint Stress | Corticosterone | Dose-dependent attenuation (e.g., 75% reduction at 10 mg/kg) | medchemexpress.comnih.govtargetmol.comchemsrc.commedchemexpress.commedchemexpress.com |
| Novelty Stress | ACTH | Decreased response | nih.gov |
| Novelty Stress | Corticosterone | Decreased response | nih.gov |
Modulation of Oxytocin, Prolactin, and Testosterone (B1683101) Secretion Under Stress
Preclinical studies in rats have demonstrated that this compound attenuates stress-induced alterations in the secretion of several hormones, including oxytocin, prolactin, and testosterone. thieme-connect.comuzh.chjsurgmed.comdergipark.org.tr Specifically, this compound has been shown to attenuate the stress-induced release of corticosterone, prolactin, and oxytocin. thieme-connect.comuzh.ch Furthermore, the decrease in plasma testosterone levels typically observed following exposure to stress is abolished by this compound administration. thieme-connect.comuzh.ch These findings suggest that antagonism of CRH1 receptors by compounds like this compound may prevent stress-associated endocrine alterations. thieme-connect.comuzh.ch Research in male rats selectively bred for high anxiety-related behavior (HAB) indicated that this compound was effective in attenuating stress-induced hormonal changes, including reversing decreased testosterone levels, potentially through central or direct testicular action. researchgate.net
Impact on Circadian Rhythms of Stress Hormones
The secretion of stress hormones, such as corticosterone (cortisol in humans), follows a well-established circadian rhythm, with levels typically peaking in the morning and being lowest at night. dutchtest.commdpi.comuu.nl This rhythm is regulated by the suprachiasmatic nucleus (SCN) and interacts with the stress response system. dutchtest.commdpi.com A study investigating the effects of chronic oral treatment with this compound in mice examined its impact on hippocampal serotonergic neurotransmission and dialysate-free corticosterone levels, including their diurnal rhythms. nih.gov This research found that chronic administration of this compound did not alter the diurnal rhythms of serotonin (B10506) and its metabolite 5-hydroxyindoleacetic acid. nih.gov Similarly, this compound did not change free corticosterone levels over the diurnal rhythm in these mice. nih.gov
Behavioral Phenotypes in Stress and Affective Models
This compound has demonstrated behavioral effects in various animal models designed to assess anxiety and depression. capes.gov.br Research indicates that CRH1 receptor antagonists tend to be more effective in animal models exhibiting high levels of stress. nih.gov
Anxiolytic Effects in Acute Stress Paradigms (e.g., Elevated Plus Maze, Defensive Withdrawal, Tail Suspension Test)
Studies have shown that this compound displays anxiolytic effects in rats, particularly in those selectively bred for high anxiety-related behavior. thieme-connect.comuzh.ch Its behavioral effects have been observed in acute stress paradigms such as the elevated plus maze and defensive withdrawal tests. capes.gov.br In the elevated plus maze, a widely used test leveraging rodents' aversion to open spaces, this compound was found to be anxiolytic in HAB rats but inactive in rats bred for low anxiety-related behavior (LAB). nih.govmeliordiscovery.comscielo.br The defensive withdrawal test similarly utilizes open spaces as an anxiogenic stimulus to assess exploratory behavior. protagenic.com In the tail suspension test, another model assessing immobility as an indicator of despair, one study reported that this compound decreased immobility in mice. nih.gov
Below is a summary of findings in acute stress paradigms:
| Paradigm | Species | Strain/Condition | Effect of this compound | Source |
| Elevated Plus Maze | Rat | High Anxiety-Related Behavior | Anxiolytic | thieme-connect.comuzh.chnih.gov |
| Elevated Plus Maze | Rat | Low Anxiety-Related Behavior | Inactive | nih.gov |
| Defensive Withdrawal | Animal | Not specified | Behavioral effects | capes.gov.br |
| Tail Suspension Test | Mouse | Not specified | Decreased immobility | nih.gov |
Antidepressant-like Effects (e.g., Forced Swim Test, Chronic Stress Models)
This compound has been evaluated for antidepressant-like effects in preclinical models. While it showed behavioral effects in the tail suspension test, decreasing immobility in mice capes.gov.brnih.gov, its effects in the forced swim test have been less consistent. The forced swim test is a common screening tool where reduced immobility is indicative of antidepressant potential. protagenic.comunderstandinganimalresearch.org.ukresearchgate.net One study in Sprague-Dawley rats reported that this compound did not produce antidepressant-like effects in the forced swim test, despite reducing swim-induced increases in ACTH. nih.gov Another study also noted a lack of antidepressant activity for this compound in the mouse forced swim test. nih.gov Chronic stress models are utilized to induce enduring depressive-like states in animals, mimicking aspects of human depression. protagenic.comnih.gov While this compound was explored in the context of chronic stress in some studies, the provided information does not detail specific antidepressant-like outcomes in these models.
Effects on Stress-Elicited Sleep Disturbances
Preclinical research indicates that this compound attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety. researchgate.netwisc.edutandfonline.comnih.gov Studies in rats selectively bred for high innate anxiety demonstrated that this compound was effective in mitigating these sleep disturbances. nih.gov Interestingly, the solvent used for this compound administration transiently increased stress hormones and reduced sleep in high-anxiety animals, effects that were normalized when this compound was included. nih.gov Clinical observations also suggested that this compound treatment improved sleep disturbances in patients with depression, increasing slow-wave sleep and decreasing REM density at higher doses. wisc.edu
Context-Dependent Behavioral Modulation (e.g., high vs. low anxiety-related behavior strains)
A significant finding in the preclinical evaluation of this compound is the context-dependent nature of its behavioral effects, particularly its anxiolytic properties being contingent on the innate emotionality or stress level of the animal model. The anxiolytic effect of this compound has been shown to depend on the innate emotionality of the rat strain. wisc.edu It demonstrated anxiolytic effects in rats selectively bred for high anxiety-related behavior (HAB) but not in those bred for low anxiety-related behavior (LAB). thieme-connect.comuzh.chnih.gov This suggests that the efficacy of CRH1 receptor antagonism may be more pronounced in conditions characterized by elevated CRH activity or a predisposition to high anxiety. researchgate.net The attenuation of stress-elicited sleep disturbances by this compound was also particularly noted in rats with high innate anxiety. wisc.edunih.gov
Neurobiological Substrates of Action
The neurobiological effects of this compound are primarily mediated through its interaction with CRF1 receptors in the brain.
Central CRF1 Receptor Occupancy in Brain Regions
This compound is a nonpeptide, small molecule CRF1 antagonist that binds with high affinity to human CRF1 receptors researchgate.net. In animal studies, ex vivo binding studies have demonstrated that this compound leads to central CRF1 receptor inhibition researchgate.net. CRF1 receptors are widely distributed throughout the brain, with high expression observed in hypothalamic, cortical, and limbic regions nih.gov. These include areas such as the hypothalamic paraventricular nucleus (PVN), cerebral cortex, olfactory bulb, cerebellar cortex, basolateral and medial amygdala acnp.org.
Influence on Neural Circuits Implicated in Stress and Emotion (e.g., Amygdala, Hippocampus, Prefrontal Cortex, Locus Coeruleus)
This compound has been shown to influence neural circuits involved in stress and emotion. Studies have indicated that this compound can restore the functional connectivity of the prefrontal cortex during alcohol withdrawal biorxiv.org. This effect was particularly prominent in CRF1-rich regions, including the prefrontal cortex and extended amygdala circuits biorxiv.org. This compound has been shown to increase FOS activation in the prefrontal cortex and partially restore modularity and normalize connectivity in these regions during alcohol withdrawal biorxiv.org. The compound has also demonstrated anxiolytic-like effects in animal models researchgate.netresearchgate.net. Activation of CRF neurons in the central amygdala (CeA) can modulate local circuits to orchestrate anxiety and other defensive behaviors, and this can be prevented by R12199 jneurosci.org. Systemic administration of this compound has been shown to prevent stress-induced anxiety-like behavior in rats jneurosci.org.
Neurotransmitter System Modulation (e.g., GABAergic transmission in CeA, serotonergic neurons)
Research suggests that this compound may influence neurotransmitter systems, including GABAergic transmission in the central amygdala (CeA) and serotonergic neurons. While the search results did not directly detail this compound's specific modulation of these systems, the involvement of CRF and CRF1 receptors in stress circuits is known to interact with GABAergic and serotonergic systems. For instance, serotonin can modulate GABAergic signaling in the CeA, enhancing presynaptic GABA release biorxiv.org. Serotonergic pathways from the raphe nuclei are involved in modulating cortical function and can influence the release of neurotransmitters like GABA frontiersin.org. Activation of certain serotonin receptors can stimulate GABA interneurons to modulate synaptic GABA inputs onto pyramidal neurons frontiersin.org. Given that this compound targets the CRF system, which is intricately linked with these neurotransmitter pathways in stress and emotional regulation, it is plausible that its effects on stress and anxiety are mediated, in part, through indirect modulation of GABAergic and serotonergic activity in relevant brain regions like the CeA and prefrontal cortex.
Studies in Models of Substance Use Disorders
Preclinical studies have investigated the potential of this compound in addressing substance use disorders, particularly alcohol and opioid dependence.
Attenuation of Alcohol Self-Administration and Withdrawal Symptoms
This compound has demonstrated effects on alcohol self-administration and withdrawal symptoms in animal models. In ethanol-dependent rats, this compound selectively reduced excessive self-administration of ethanol (B145695) during acute withdrawal nih.gov. This effect was not observed in nondependent rats, suggesting a specific role for CRF1 receptors in mediating excessive ethanol self-administration in the context of dependence nih.gov. Repeated treatment with this compound has also been shown to reduce alcohol self-administration in both dependent and nondependent rats nih.gov. Furthermore, this compound has been found to reduce irritability-like behavior in ethanol-dependent rats during withdrawal, an effect suggested to involve the CRF-CRF1 system escholarship.orgbiorxiv.orgbiorxiv.org.
Interactive Data Table: Effects of this compound on Ethanol Self-Administration in Rats
| Study Type | Animal Model | Condition | Effect of this compound on Ethanol Self-Administration | Citation |
| Operant Self-Administration | Ethanol-dependent rats | Acute Withdrawal | Reduced excessive self-administration | nih.gov |
| Operant Self-Administration | Nondependent rats | Acute Withdrawal | No effect | nih.gov |
| Operant Self-Administration | Dependent rats | Repeated Treatment | Reduced self-administration | nih.gov |
| Operant Self-Administration | Nondependent rats | Repeated Treatment | Reduced self-administration | nih.gov |
Reduction of Opioid (Heroin, Fentanyl) Self-Administration and Withdrawal Severity
While the provided search results focused heavily on alcohol, the role of the CRF system in the broader context of stress and addiction suggests potential relevance to opioid use disorders as well. However, the specific effects of this compound on heroin or fentanyl self-administration and withdrawal severity were not explicitly detailed in the provided search snippets. Research on CRF1 antagonists in models of opioid dependence would be necessary to address this subsection comprehensively.
Modulation of Compulsive-like Eating Behavior
Preclinical studies have explored the effect of this compound on compulsive eating behaviors, particularly those induced by stress and cycles of food restriction. Administration of this compound into the central amygdala (CeA) has been shown to block both withdrawal-induced anxiety-like behavior and compulsive eating of palatable food when access to the palatable diet was reinstated in female rats. nih.govroyalsocietypublishing.org The CRH-CRF1 system in the bed nucleus of the stria terminalis (BNST) may also contribute to binge eating precipitated by stress in models involving a history of food restriction. nih.govroyalsocietypublishing.org Infusion of this compound into the BNST was able to block stress-induced binge eating in rats that developed this behavior through a history of food restriction. nih.govroyalsocietypublishing.org This suggests that CRF in the BNST might modulate compulsive eating driven by stressful conditions and could interact with the CeA to induce negative emotional states. nih.gov Systemic injections of this compound, but not metyrapone, were effective in blocking binge-like eating behavior in female rats in one study. dovepress.comnih.gov However, another study found that systemic injections of this compound had no effect on binge-like eating in female rats not exposed to stress in a different binge-eating model, suggesting the effect may be specifically related to stress-induced consumption rather than general satiety or caloric intake regulation. nih.govmdpi.com
Potential in Neurodegenerative Conditions
The CRH-CRFR1 system and stress signaling have been implicated in neurodegenerative processes, particularly in Alzheimer's disease (AD). nih.govresearchgate.netescholarship.org Dysregulation of CRF signaling is observed in AD and is associated with impaired cognition and detrimental changes in tau protein and increased production of amyloid-beta (Aβ). neurosciencenews.com
Impact on Alzheimer's Disease Pathology (e.g., Amyloid-beta plaques, cognitive impairment)
Preclinical studies using AD transgenic mouse models have investigated the potential of this compound as a disease-modifying treatment. Treatment with this compound significantly prevented the onset of cognitive impairment in female AD mice. researchgate.netnih.govnih.gov It also reduced cellular and synaptic deficits and levels of Aβ and C-terminal fragment-β (CTF-β) in both male and female mice. researchgate.netnih.govnih.gov Stereological assessment showed that this compound treatment significantly reduced the percentage of area covered by Aβ plaques in the hippocampus of both male and female AD mice compared to vehicle-treated cohorts. researchgate.net Reduced plaque load was also observed in the cortex of both male and female AD mice treated with this compound. nih.gov These findings suggest that this compound can dramatically reduce the accumulation of Aβ, which may be a crucial step in preventing dendritic and synaptic loss and subsequent cognitive impairment in these models. nih.gov this compound has also been shown to reverse synaptic loss in hippocampal CA1/CA3 regions and rescue trauma-induced memory deficits in aged mice. wikipedia.org
Relationship Between Stress Signaling and Neuropathology in AD Models
Chronic stress has been suggested to influence the progression of AD. escholarship.org CRF signaling in AD models has been shown to be upregulated by stress and influence AD pathology, such as Aβ accumulation. escholarship.org In rodent models, exposure to either stress or exogenous CRF can produce similar AD-related pathology and cognitive impairments. escholarship.org Studies have shown that AD mice treated with this compound resulted in reduced Aβ accumulation and improvements in behavioral tests. escholarship.org A comparison study subjected cohorts of AD mice to this compound in the presence and absence of restraint stress treatment. escholarship.org While this compound treatment significantly reduced Aβ levels, chronic restraint stress exacerbated Aβ levels. escholarship.org This study highlights an important relationship between stress signaling in the central nervous system and the neuropathology of AD and suggests that CRFR1 antagonist treatment could be a potential preventative therapy for populations exposed to stress and at risk for AD development. escholarship.org Furthermore, this compound has been shown to modulate biomarkers of DNA oxidation in AD mice, suggesting that its beneficial effects may be mechanistically linked to the attenuation of oxidative stress pathways. plos.orgnih.gov Oxidative stress induced by excessive reactive oxygen species is implicated as a major mediator of AD-like events. nih.gov this compound treatment significantly reduced levels of S-glutathionylated proteins (Pr-SSG) and increased glutathione (B108866) peroxidase activity in AD transgenic mice. nih.gov It also significantly reduced levels of hydrogen peroxide and 8-OHdG in the urine of AD transgenic mice, indicating a potential mechanism involving the attenuation of oxidative stress by decreasing glucocorticoids in the HPA axis. plos.org
Considerations of Sex Differences in Preclinical Models
Preclinical research has increasingly recognized the importance of considering sex differences in study design and analysis. Historically, preclinical research has predominantly used male animals. clinicalleader.com However, there are observed sex differences in stress responses and susceptibility to certain conditions, including anxiety and depression. clinicalleader.comtypeset.io In the context of this compound research, studies have reported sex-specific effects. For instance, this compound significantly prevented the onset of cognitive impairment specifically in female AD mice in one study, although it reduced Aβ and CTF-β levels in both genders. researchgate.netnih.govnih.gov While the reduction in Aβ plaque load in the hippocampus and cortex was observed in both male and female AD mice treated with this compound, the statistical significance levels varied between sexes in the hippocampus. researchgate.netnih.gov These findings underscore the necessity of including both sexes in preclinical studies to fully understand the potential therapeutic effects and any sex-specific responses to compounds like this compound. clinicalleader.comfda.gov
Clinical Research and Therapeutic Efficacy of R121919
Phase I/IIa Clinical Trials for Major Depressive Disorder and Anxiety
Clinical development of R121919 included an open-label Phase IIa study in patients with major depressive disorder to investigate its potential antidepressant effects wisc.eduwisc.eduresearchgate.netnih.gov. This study also served as a safety and tolerability assessment wisc.edunih.govnih.gov.
Open-Label Dose-Escalation Study Designs
The open-label Phase IIa clinical trial involved 24 drug-free inpatients diagnosed with major depression wisc.edunih.gov. The study utilized a dose-escalation design with two panels wisc.edunih.gov:
Low-dose panel (n=10): Received escalating doses of this compound from 5 mg/day to 40 mg/day over 30 days wisc.edunih.gov.
High-dose panel (n=10): Received escalating doses from 40 mg/day to 80 mg/day over 30 days wisc.edunih.gov.
Twenty of the 24 enrolled patients completed the 30-day trial wisc.edunih.gov. Four patients dropped out before completion due to withdrawal of consent or worsening of depressive symptoms in one case wisc.edunih.gov.
Observed Effects on Depression and Anxiety Symptomatology (e.g., HAMD scores, patient/clinician ratings)
Treatment with this compound resulted in significant reductions in depression and anxiety scores, as measured by both patient and clinician ratings researchgate.netnih.gov. Specifically, reductions were observed in scores on the Hamilton Rating Scale for Depression (HAM-D) and the Hamilton Rating Scale for Anxiety (HAM-A) wisc.eduwisc.edu.
In the open-label Phase IIa study, this compound demonstrated efficacy in reducing anxiety-related symptoms and sleep disturbances (assessed by the HAM-D subscale Vegetative Depression), and improved depressed mood, drive, and cognitive symptoms (assessed by the HAM-D subscale Cognitive Depression) wisc.edu. Reductions in suicidality, evaluated using items from the HAM-D, Montgomery-Asberg Depression Rating Scale, and Beck Depression Inventory, were also observed wisc.edu.
While HAM-D improvement was significant in both dose panels, it was less pronounced in the low-dose group wisc.edu. Patient-rated anxiety symptoms (State scale of the State–Trait Anxiety Inventory) improved significantly only in the high-dose panel, whereas clinician ratings (HAM-A) dropped significantly in both panels wisc.edu.
Data on HAM-D and HAM-A score changes over the 30-day treatment period were reported wisc.edu.
Effects on Sleep Quality in Depressed Patients
Sleep alterations are common in patients with major depression, often characterized by decreased slow wave sleep and increased REM sleep nih.govnih.gov. Treatment with this compound was found to improve sleep quality in depressed patients nih.govinvivochem.cntandfonline.com.
A sleep-EEG analysis conducted in a random subgroup of 10 patients treated with this compound showed that the treatment increased slow-wave sleep and decreased REM density wisc.eduinvivochem.cn. The decrease in REM density was primarily observed in patients receiving the higher dose of this compound wisc.edu. These findings suggest an involvement of CRHR1 in the sleep disturbances seen in major depressive disorders and that CRH1 receptor antagonism may normalize sleep in depressed patients nih.govtandfonline.com.
Absence of Significant Alterations in Baseline HPA Axis Activity or Exogenous CRH Challenge
Despite being a CRH1 receptor antagonist, this compound treatment did not appear to impair the corticotropin (B344483) and cortisol secretory activity nih.govresearchgate.netnih.gov. Data from the clinical trial suggested that CRH1-receptor blockade did not significantly alter baseline serum corticotropin and cortisol concentrations nih.govnih.gov. Furthermore, there was no significant impairment of the responsivity of corticotropin and cortisol following an exogenous CRH stimulation test nih.govnih.gov. This indicated that this compound's psychotropic effects were likely unrelated to a general impairment of the peripheral stress hormone system wisc.edu.
Comparison with Established Antidepressant Therapies
In the open-label Phase IIa study, the clinical profile of this compound was found to be comparable to that of the established selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) wisc.eduwisc.edu. A comparison of effect size measures between this compound treatment (40-80 mg/day for 29 days) and paroxetine treatment (20-40 mg/day for 28 days) in depressed inpatients showed comparable effect sizes for the HAM-D total score, HAM-D subscales for Vegetative and Cognitive Depression, and suicidality wisc.eduwisc.edu. No significant differences were observed between the two treatments in these measures wisc.eduwisc.edu. Both studies were conducted with depressed inpatients from the same hospital using comparable inclusion criteria and procedures wisc.edu.
Evidence of Relapse Prevention upon Discontinuation
The open-label Phase IIa study provided some indication regarding the potential for relapse prevention nih.govresearchgate.net. Following the discontinuation of this compound treatment after 30 days, a clear worsening of HAM-D and BDI symptom scores was observed until treatment with classical antidepressants was initiated wisc.edu. This finding, along with the observed reductions in depression and anxiety scores during treatment, suggested that the pharmacological principle of CRH1-receptor antagonism might have therapeutic potential not only in the treatment but also in the prevention of diseases associated with exaggerated central CRH activity nih.govresearchgate.net.
Data Tables
| Study Panel (Phase IIa) | Initial Dose Range (mg/day) | Final Dose Range (mg/day) | Number of Patients Enrolled | Number of Patients Completed |
| Low-dose | 5 | 40 | 10 | 10 |
| High-dose | 40 | 80 | 10 | 10 |
| Overall | - | - | 24 | 20 |
| Symptom Domain (HAM-D Subscale) | Observed Effect with this compound |
| Vegetative Depression (Anxiety-related symptoms, sleep disturbances) | Reduction |
| Cognitive Depression (Depressed mood, drive, cognitive symptoms) | Improvement |
| Suicidality | Reduction |
| Sleep Parameter (Sleep-EEG) | Observed Effect with this compound |
| Slow-wave sleep | Increased |
| REM density | Decreased (primarily at higher doses) |
3.4. Challenges in Clinical Development and Transition to Other CRF1 Antagonists
Despite initial promising results in early clinical trials, the development of this compound (also known as NBI-30775) faced significant challenges, ultimately leading to its discontinuation and a transition in research towards other CRF1 antagonists. While an open-label Phase IIa clinical study in patients with major depressive disorder indicated that this compound could reduce scores on depression and anxiety scales, suggesting potential antidepressant and anxiolytic activity, its clinical development was halted. researchgate.netresearchgate.netbiopsychiatry.comwisc.edunih.gov
The primary reason for the discontinuation of this compound development was the observation of reversible elevations in liver enzymes in two healthy volunteers during a parallel Phase I dose-escalation study conducted in the United Kingdom. researchgate.netgcs-web.combiorxiv.org This safety issue, although appearing unrelated to the compound's primary mechanism of action as a CRF1 receptor antagonist, was deemed significant enough to preclude further clinical investigation of this compound. gcs-web.com
The experience with this compound highlighted potential safety concerns within the class of early small-molecule CRF1 antagonists, some of which had physiochemical properties that were not optimal for central nervous system drugs, potentially leading to toxicity issues and poor bioavailability. nih.gov This contributed to a series of disappointments in the clinical development of CRF1 antagonists despite strong preclinical rationale suggesting their potential for treating stress-related disorders like depression and anxiety, which are hypothesized to involve hyperactivity of the CRF system. biopsychiatry.comnih.govresearchgate.net
The challenges encountered with this compound and other early candidates necessitated a transition in research efforts to identify and develop CRF1 antagonists with improved safety profiles and pharmacokinetic properties. researchgate.netnih.gov Subsequent research focused on developing compounds with better characteristics for penetrating the blood-brain barrier and lower potential for off-target toxicities. For instance, NBI-34041, a successor compound to this compound, was developed with improved physiochemical properties aimed at enhancing blood-brain barrier penetration by reducing lipophilicity. wisc.edu
The clinical trial landscape for CRF1 antagonists following this compound has been marked by mixed results and further failures, with several compounds not demonstrating consistent efficacy in double-blind, placebo-controlled trials or being stopped early. nih.govresearchgate.netacs.org Potential reasons for these broader failures in the class include issues with preclinical screen specificity, the acute nature of screens versus the chronic nature of psychiatric disorders, and the possibility that positive preclinical results were limited to specific models that did not fully translate to the complexity of human conditions. nih.gov Additionally, some compounds developed after this compound were suggested to have lower CRF1 affinity, potentially contributing to a lack of efficacy. nih.gov
The transition from this compound thus represented a critical point in the development of CRF1 antagonists, shifting the focus towards compounds with enhanced safety and pharmacokinetic profiles in an effort to overcome the challenges encountered and realize the therapeutic potential of modulating the CRF system. Despite the setbacks, research continues to explore the potential of CRF1 antagonists, including investigating their efficacy in specific patient subgroups or in other conditions where CRF system dysregulation is implicated, such as alcohol use disorder. researchgate.netbiorxiv.orgresearchgate.net
Data related to the discontinuation of this compound:
| Event | Compound | Reason for Discontinuation | Affected Population | Source |
| Clinical Development Discontinuation | This compound | Elevated liver enzymes | Healthy volunteers (n=2) | researchgate.netgcs-web.combiorxiv.org |
| Phase IIa Study (prior to discontinuation) | This compound | Study completion (open-label) | Patients with MDD (N=24) | researchgate.netbiopsychiatry.comnih.gov |
Advanced Pharmacological and Toxicological Considerations
Pharmacokinetics and Pharmacodynamics in In Vivo and Clinical Settings (Excluding Dosage/Administration)
Oral Bioavailability and Blood-Brain Barrier Penetration
R121919, also known as NBI-30775, is a water-soluble pyrrolopyrimidine compound. researchgate.net It has been described as well absorbed in humans following oral administration. researchgate.net For a compound to exert central nervous system (CNS) effects, it must effectively penetrate the blood-brain barrier (BBB). The BBB is a complex structure that restricts the passage of many molecules from the bloodstream into the brain parenchyma. psychiatrictimes.comfrontiersin.org Efficient brain penetration is crucial for drugs targeting CNS receptors like the corticotropin-releasing hormone receptor 1 (CRF1). frontiersin.orgnih.gov While one study on a different compound, (-)-stepholidine, noted poor oral bioavailability (<2%) due to extensive pre-systemic metabolism despite extensive transport across the BBB, this compound was described as being well absorbed in humans. researchgate.netnih.gov The extent of this compound's oral bioavailability and specific quantitative data on its human brain penetration (e.g., brain-to-plasma ratio) were not detailed in the search results, although its activity as a CRF1 antagonist implies sufficient CNS exposure. nih.gov
Receptor Occupancy Studies (e.g., PET Imaging with Radiolabeled Analogs)
Receptor occupancy (RO) studies are vital in drug development to understand the relationship between drug exposure and target engagement. frontiersin.orgnih.gov Positron Emission Tomography (PET) imaging with radiolabeled ligands is a powerful non-invasive technique used to measure RO in vivo in humans. frontiersin.orgnih.gov This involves comparing the binding of a radiolabeled tracer to receptors before and after drug administration. nih.gov
While direct PET imaging studies using radiolabeled this compound in humans were not extensively detailed, research has explored the development of PET radioligands for CRF1, the target of this compound. nih.gov Specifically, the methodologies for the preparation of precursors and the radiosyntheses for [11C]this compound and [11C]DMP696, another CRF1 antagonist, have been described, suggesting the potential for using radiolabeled analogs in PET studies. nih.gov Studies in rats treated chronically with this compound showed a significant reduction in [125I]-sauvagine binding in brain tissue, indicating that this compound was present at concentrations sufficient to occupy CRF1 receptors in vivo. nih.gov This ex vivo finding supports the ability of this compound to engage its target receptor in the brain.
In Vitro Intrinsic Clearance and In Vivo Metabolism Considerations
In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are crucial for predicting a compound's in vivo behavior and estimating intrinsic clearance. nuvisan.com Intrinsic clearance reflects the inherent ability of the liver to eliminate unbound drugs through metabolism. nuvisan.com Accurate scaling of in vitro clearance data is important for predicting in vivo pharmacokinetic parameters such as drug exposure, half-life, and bioavailability. nuvisan.comnih.gov
While specific in vitro intrinsic clearance values or detailed in vivo metabolism pathways for this compound were not provided in the search results, the fact that liver toxicity was observed suggests that the liver is involved in its metabolism. researchgate.net Drug-induced liver injury can result from metabolic changes by the liver. wjgnet.com Studies on other compounds highlight the importance of understanding metabolic pathways, such as glucuronidation and sulfation, which can significantly impact oral bioavailability and clearance. nih.gov The development of this compound was discontinued (B1498344) due to elevated liver enzymes, pointing to potential issues with its metabolism or the metabolic intermediates formed. researchgate.net Further research into the specific enzymes involved in this compound's metabolism and the nature of its metabolites would be necessary to fully understand these considerations.
Mechanisms Underlying Observed Toxicological Findings
Reversible Elevation of Liver Enzymes and Hepatotoxicity Concerns
A significant toxicological finding associated with this compound was the observation of reversible elevation of liver enzymes in some individuals. researchgate.net This finding led to the discontinuation of its clinical development. researchgate.net Elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common indicators of liver injury or stress. nih.govmedscape.com Drug-induced hepatotoxicity (DILI) is a well-known adverse effect of various medications and can range in severity from asymptomatic enzyme elevations to fulminant liver failure. nih.govmedscape.comnih.gov
The mechanisms underlying DILI are complex and can be classified as intrinsic (dose-dependent and predictable) or idiosyncratic (unpredictable and not directly related to dose). nih.gov While the specific mechanism for this compound-induced liver enzyme elevation was not explicitly detailed, the reversible nature observed in the case of this compound suggests a potential adaptive response or a less severe form of injury compared to irreversible hepatotoxicity. researchgate.netnih.gov However, any elevation of liver enzymes raises concerns about potential hepatotoxicity and necessitates careful monitoring. medscape.comnih.gov The liver is the primary site of drug metabolism, and the formation of reactive metabolites is a common mechanism implicated in DILI for other compounds. wjgnet.comnih.gov
Broader Toxicological Assessment (General Principles and Methodology)
Broader toxicological assessment involves a series of non-clinical studies designed to characterize the potential adverse effects of a substance on living organisms before it is administered to humans. These assessments are crucial for identifying potential hazards, determining dose-response relationships, and identifying target organs for toxicity. The methodology typically follows established regulatory guidelines, such as those provided by the ICH (International Council for Harmonisation) europa.euzeclinics.comeupati.eueuropa.eu. The goal is to generate data that can be used to assess potential risks to humans wuxiapptec.comregulations.gov. Toxicity studies generally evaluate parameters including clinical signs, body weight, food consumption, clinical pathology, organ weights, gross pathology, and histopathology fda.govfiveable.me.
Non-Clinical Toxicity Studies in Rodent and Non-Rodent Species (General Principles)
Non-clinical toxicity studies are typically conducted in at least two mammalian species: one rodent (commonly rat or mouse) and one non-rodent (such as dog, minipig, or non-human primate) zeclinics.comeupati.eueupati.eunih.goveupati.eu. This two-species approach is intended to capture potential species-specific differences in toxicity and provide a more comprehensive understanding of a compound's safety profile eupati.eunih.gov.
Studies can range in duration from single-dose acute toxicity tests to repeated-dose studies lasting several months, depending on the proposed duration of human exposure wuxiapptec.comfiveable.meeupati.eueupati.eucapra.ca. Repeated-dose studies are designed to evaluate the effects of a substance administered daily over a specified period eupati.eueupati.eu. The duration of these studies in animals is generally equivalent to or longer than the planned duration of clinical trials eupati.eueupati.eucapra.ca. For instance, studies of six months in rodents and nine months in non-rodents are typically required to support chronic administration in humans wuxiapptec.comeupati.eucapra.ca.
Key objectives of these studies include identifying target organs of toxicity, characterizing the nature and severity of adverse effects, determining the dose-response relationship, and establishing a no-observed adverse effect level (NOAEL) fda.govfiveable.meeupati.eu. The NOAEL represents the highest dose level at which no significant increase in adverse effects is observed compared to a control group fda.goveupati.eu.
General principles for conducting these studies involve using healthy animals, selecting appropriate species and strains, and adhering to Good Laboratory Practice (GLP) regulations fda.goveuropa.eu. Observations typically include monitoring for physical and behavioral effects, analyzing blood and urine for clinical chemistry and hematology parameters, and conducting detailed gross and microscopic pathological examinations of organs and tissues at the end of the study fda.govfiveable.meeupati.eufda.gov.
While this compound has been the subject of animal studies, including some short-term toxicity assessments in rats where liver toxicity was not observed after five days rsc.org, detailed comprehensive non-clinical toxicity data across various durations and species, specifically focusing on general toxicity principles and methodology within the scope of this section and excluding clinical findings or detailed adverse effect profiles, are not extensively detailed in the immediately available search results.
Evaluation of Organ System Toxicity (Excluding Specific Clinical Findings)
The evaluation of organ system toxicity is a fundamental component of non-clinical safety assessment. These studies aim to identify which organs or organ systems are affected by a substance and to characterize the nature and extent of the damage eupati.eufda.govfiveable.meeupati.euschc.org. This is achieved through a combination of in-life observations, clinical pathology, gross pathology, and histopathology fda.govfiveable.mefda.gov.
Clinical observations can reveal signs of dysfunction in various systems, such as changes in behavior (suggesting central nervous system effects) or alterations in respiratory patterns zeclinics.comfda.govfiveable.me. Clinical pathology, including hematology and clinical chemistry, provides insights into the functional status of organs like the liver, kidneys, and bone marrow fda.goveupati.eufda.gov. For example, changes in liver enzymes or bilirubin (B190676) levels can indicate liver injury, while alterations in creatinine (B1669602) or blood urea (B33335) nitrogen can suggest kidney impairment fda.gov.
Gross necropsy involves a visual examination of organs and tissues at the time of death or euthanasia to identify any macroscopic abnormalities, such as changes in size, color, or texture fiveable.me. Histopathology, the microscopic examination of tissue sections, allows for the detection of cellular and tissue-level changes that may not be visible during gross examination fiveable.me. This provides detailed information about the type of injury (e.g., degeneration, necrosis, inflammation) and its severity.
Specific organ systems routinely evaluated in toxicity studies include the central nervous system, cardiovascular system, respiratory system, gastrointestinal tract, liver, kidneys, reproductive organs, and hematopoietic system zeclinics.comeupati.eufda.gov. Specialized studies may also be conducted to assess potential effects on the immune system (immunotoxicity), genetic material (genotoxicity), or reproductive and developmental processes zeclinics.comeupati.eueuropa.eufda.goveupati.eu.
Assessment of Chronic Administration Effects on Physiological Systems
Assessment of the effects of chronic administration focuses on identifying toxicities that may develop or become more pronounced after prolonged exposure to a substance wuxiapptec.comregulations.govfiveable.mestudysmarter.co.uk. These studies are particularly important for compounds intended for long-term therapeutic use. Chronic toxicity studies typically involve repeated daily dosing for a significant portion of the animal's lifespan, such as six months in rodents and nine months or longer in non-rodents wuxiapptec.comeupati.eucapra.ca.
The assessment includes continuous monitoring of animals for clinical signs, body weight changes, and food consumption throughout the study period regulations.govfda.govfiveable.me. Hematological and biochemical parameters are evaluated at multiple time points to detect progressive changes in organ function fda.govfda.gov. At the terminal sacrifice, comprehensive gross and histopathological examinations are conducted on a wide range of tissues to identify any morphological changes resulting from chronic exposure fda.govfiveable.me.
Chronic studies are designed to detect cumulative toxic effects, delayed toxic effects, and potential effects on physiological systems that may not be apparent in shorter-term studies wuxiapptec.comregulations.gov. This can include evaluating effects on the endocrine system, immune system, and other complex physiological processes wuxiapptec.comstudysmarter.co.uk. For example, chronic administration studies can reveal effects on hormone levels, immune cell profiles, or the regulation of vital functions like cardiovascular or respiratory activity zeclinics.comwuxiapptec.comfda.gov.
Studies with this compound in rats involving long-term (~4 week) treatment have evaluated effects on the HPA axis activity and behavioral measures nih.govnih.gov. These studies found no significant effect of chronic this compound blockade on basal ACTH or corticosterone (B1669441) concentrations, although a non-significant attenuation in the HPA axis response to stress was observed nih.govnih.gov. Chronic treatment also influenced CRF peptide mRNA expression in specific brain regions nih.govnih.gov. Other studies in mice treated chronically with this compound reported no significant changes in HPA axis reactivity to stress and no observed tolerability or toxicity issues nih.govresearchgate.net. While these findings relate to the effects of chronic administration on a specific physiological system (HPA axis) and behavior, detailed comprehensive data on the effects of chronic this compound administration across a broad range of physiological systems, as typically assessed in standard chronic toxicity studies, are not extensively detailed within the scope of the provided search results, excluding clinical outcomes.
Methodological Strengths, Limitations, and Future Research Directions
Methodological Rigor and Study Design in Academic Research
Use of Selectively Bred Animal Models for Enhanced Translational Relevance
The use of selectively bred animal models, such as rats bred for high and low activity in a swim test (Swim High-active (SwHi) and Swim Low-active (SwLo) rats), has been instrumental in studying the effects of CRF1 antagonists like R121919 nih.govresearchgate.net. These models exhibit distinct behavioral profiles related to anxiety and stress, which can enhance the translational relevance of preclinical findings nih.govresearchgate.netbohrium.com. Studies using SwHi and SwLo rats have shown that this compound can have differential effects on swim-test behavior depending on the innate activity level of the rats nih.govresearchgate.net. While this compound had little effect on normal, non-selected rats, it increased struggling behavior in SwHi rats and decreased activity (more floating) in SwLo rats nih.govresearchgate.net. This suggests that the efficacy of CRF1 antagonists may be influenced by individual differences in stress reactivity or emotionality bohrium.com. Another selectively bred line, the Marchigian substrain of Sardinian alcohol-preferring (msP) rats, which possess a polymorphism in the Crhr1 promoter, has also been used to study this compound. These rats show increased brain CRF1 expression and reduce alcohol self-administration in response to CRF1 antagonists, unlike other alcohol-preferring lines frontiersin.org.
Application of Multidisciplinary Approaches (e.g., Electrophysiology, Molecular Biology, Behavioral Neuroscience)
Research into this compound and the CRF system often employs multidisciplinary approaches to gain a comprehensive understanding of its effects. These approaches can include electrophysiology, which studies the electrical properties of neurons; molecular biology, which examines the molecular mechanisms underlying cellular processes; and behavioral neuroscience, which investigates the neural basis of behavior albany.edujefferson.edutamu.eduwikipedia.org. For instance, studies on this compound have evaluated its effects on behavioral measures like defensive withdrawal and activity in open field and elevated plus maze tests nih.govresearchgate.netnih.govnih.gov. They have also investigated changes in gene expression, such as CRF peptide mRNA in brain regions like the paraventricular nucleus (PVN) and central nucleus of the amygdala nih.govnih.gov. The combination of these techniques allows researchers to correlate behavioral changes with underlying neurobiological alterations induced by CRF1 antagonism. Multidisciplinary approaches are considered essential for understanding complex neurological systems and the effects of pharmacological interventions jefferson.edu.
Unexplored Avenues and Potential Applications
Investigation of Genetic Factors and Polymorphisms in CRF System
Genetic factors and polymorphisms within the CRF system represent important unexplored avenues in understanding vulnerability to stress-related disorders and potential responses to CRF1 antagonism core.ac.uknih.gov. Polymorphisms in the CRHR1 gene, which encodes the CRF1 receptor, have been shown to modulate the effects of early life stress on the development of depression, suicide attempts, and neuroticism in humans oup.com. These genetic variants may influence stress vulnerability and the endocrine response to chronic stress oup.com. Studies have also linked polymorphisms in the CRF-binding protein (CRF-BP) gene (Crhbp) to alcohol use phenotypes, suggesting that variations in molecules that modulate CRF availability can impact susceptibility to addiction frontiersin.orgcore.ac.uknih.gov. Research indicates that certain CRHR1 haplotype variants in adolescents predict future problem drinking patterns and higher alcohol consumption in dependent individuals frontiersin.orgnih.gov. Further investigation into how these genetic variations influence the CRF system's function and predict response to CRF1 antagonists like this compound could pave the way for more personalized treatment approaches oup.com.
Exploration of Long-Term Effects and Potential for Tolerance or Dependence with Chronic CRF1 Antagonism
The long-term effects of chronic CRF1 antagonism and the potential for tolerance or dependence are crucial areas requiring further exploration nih.govresearchgate.netjci.org. A study evaluating approximately four weeks of treatment with this compound in rats found that the anxiolytic effects persisted without significant attenuation of the hypothalamic-pituitary-adrenal (HPA) axis's ability to mount a stress response nih.govnih.gov. This suggests that tolerance to the anxiolytic effects or impairment of the stress response may not occur with chronic this compound administration at the tested dose and duration nih.govnih.gov. However, the potential for dependence with chronic CRF1 antagonism remains an important consideration for future research nih.govresearchgate.netjci.org. While preclinical studies have shown that CRF1 antagonists can reduce anxiety and stress-related behaviors, the long-term consequences of sustained CRF1 blockade on various physiological and behavioral systems, as well as the possibility of withdrawal effects upon discontinuation, need to be thoroughly investigated to inform potential clinical applications nih.govresearchgate.netjci.org.
Re-evaluation in Specific Patient Subpopulations or Psychiatric Comorbidities
Research suggests that CRF1 antagonists might be more effective in conditions where central CRF overactivation is a prominent feature nih.gov. This highlights the potential utility of re-evaluating this compound or newer CRF1 antagonists in patient subpopulations characterized by specific biomarkers of CRF system dysregulation, such as elevated cerebrospinal fluid CRF levels or altered CRF1 receptor availability nih.gov.
Furthermore, psychiatric comorbidities are common and can significantly impact treatment response. For example, major depressive disorder frequently co-occurs with anxiety disorders stanford.edu. Psychiatric comorbidities are also prevalent in conditions like epilepsy and substance use disorder nih.govekb.eg. Patients with heart failure often present with complex psychiatric and medical comorbidities, which can complicate treatment and increase adverse outcomes hapres.com. Re-evaluating CRF1 antagonists in patients with specific comorbid profiles could help identify subgroups where these compounds may offer a particular advantage. For instance, this compound has been shown to rescue enhanced anxiety and disrupted fear extinction in a mouse model with increased CRF mRNA in certain brain regions, suggesting potential in anxiety-related comorbidities pnas.org.
Future Directions for CRF1 Receptor Antagonist Development
Design and Synthesis of Compounds with Improved Safety Profiles and Physicochemical Properties
The development of CRF1 receptor antagonists has faced challenges related to safety and physicochemical properties nih.gov. Early compounds, including some CRF1 antagonists, were noted to have high lipophilicity and other properties not ideal for central nervous system drugs, potentially contributing to toxicity and poor bioavailability nih.gov. Future research is focused on designing and synthesizing compounds with improved characteristics. This includes developing molecules with better safety profiles and optimized physicochemical properties, such as appropriate lipophilicity, solubility, and metabolic stability, to enhance their pharmacokinetic profiles and brain penetrance acs.orgresearchgate.net.
Efforts in medicinal chemistry are directed towards exploring novel chemical scaffolds and modifications to existing ones to identify CRF1 antagonists that retain high affinity and functional activity while exhibiting more favorable drug-like properties researchgate.netmdpi.comacs.org. For example, research has explored substituting groups on the pyrazolo[1,5-a]pyrimidine (B1248293) core, the structural basis of some CRF1 antagonists, to improve physicochemical properties researchgate.net. The goal is to develop next-generation CRF1 antagonists that are not only potent and selective but also possess the necessary attributes for successful clinical translation and wider therapeutic application.
Advanced Imaging Techniques for Target Engagement and Biomarker Identification
Advanced imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in the future development of CRF1 receptor antagonists. PET imaging can be used to quantify target engagement in vivo, demonstrating that a drug reaches and interacts with its intended target in the brain acs.orgresearchgate.net. This is essential for confirming the mechanism of action and guiding dose selection in clinical trials researchgate.net.
Furthermore, imaging techniques can contribute to the identification of biomarkers that predict treatment response nih.gov. For instance, altered CRF1 receptor availability, as measured by PET, could potentially serve as a biomarker to identify patients who are more likely to benefit from CRF1 antagonist treatment nih.gov. While developing specific PET tracers for certain targets can be challenging, ongoing research aims to create such tools to facilitate the assessment of CRF1 receptor occupancy and function in living subjects researchgate.net. Functional imaging techniques might also provide insights into the neural circuits modulated by CRF1 antagonists and help identify patient subpopulations with specific patterns of brain activity related to CRF system dysregulation.
Continued Elucidation of CRF1 Receptor Signaling Pathways and Downstream Effects
A deeper understanding of CRF1 receptor signaling pathways and their downstream effects is critical for advancing the development of CRF1 antagonists. CRF1 receptors are primarily found in the brain and pituitary gland and mediate many of the central effects of CRF, particularly those related to stress and anxiety patsnap.com. Upon ligand binding, CRF1 receptors activate intracellular signaling cascades, primarily through Gαs proteins, leading to increased cAMP production and activation of the protein kinase A (PKA) pathway patsnap.combibliotekanauki.pl. However, they can also interact with other G proteins, such as Gαi and Gαq/11, in a tissue- and cell-type-specific manner, leading to the activation of other pathways like the phospholipase C pathway bibliotekanauki.pl.
Continued research is needed to fully elucidate the complexity of CRF1 receptor signaling, including the role of different G protein coupling, the involvement of beta-arrestins, and the impact of receptor internalization and desensitization. Understanding how CRF1 receptor activation in specific brain regions contributes to the pathophysiology of various stress-related disorders will help refine therapeutic strategies. For example, CRF1 receptor signaling in the medial prefrontal cortex has been shown to modulate binge-like ethanol (B145695) consumption and anxiety-like behavior mdpi.com. Further research into these specific pathways and their downstream effects at the molecular and cellular levels can identify novel targets within the CRF system and guide the development of more precise and effective CRF1 antagonists or modulators.
Q & A
Q. What is the primary mechanism of action of R121919 in preclinical models, and how does its selectivity inform experimental design?
this compound is a potent, selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with a high binding affinity (Ki = 2–5 nM) and >1,000-fold selectivity over CRF2 receptors, CRF-binding protein, and 70 other receptor types . This specificity allows researchers to isolate CRF1-mediated effects in stress, anxiety, and addiction models. Methodologically, its selectivity reduces off-target confounds, making it suitable for studies requiring precise modulation of the CRF1 pathway. Dose-dependent effects on corticosterone and ACTH levels in rodents validate its functional antagonism .
Q. How does this compound modulate stress-related biomarkers in rodent models, and what are the key experimental readouts?
this compound dose-dependently reduces plasma corticosterone and ACTH levels in stressed rodents, with efficacy demonstrated in paradigms like predator odor stress and ethanol dependence . Key readouts include:
- Behavioral assays : Elevated plus maze, acoustic startle reactivity (ASR), and nociception thresholds (e.g., Hargreaves test) .
- Endocrine profiling : ELISA or radioimmunoassay for corticosterone/ACTH .
- Receptor occupancy : Autoradiography with [125I]-sauvagine to confirm CRF1 blockade .
Q. What are the recommended dosing protocols and formulation strategies for this compound in chronic studies?
- Dose range : 5–30 mg/kg (subcutaneous or oral), with 20 mg/kg often optimal for maximal receptor occupancy and safety .
- Formulations : Solubilize in 10% EtOH + 40% PEG300 + 5% Tween80 + 45% saline (≥2.5 mg/mL) or 10% DMSO + 90% corn oil (≥1.79 mg/mL) for in vivo use .
- Chronic administration : Daily dosing for 2–6 weeks, with persistent anxiolytic effects observed post-treatment .
Advanced Research Questions
Q. How do contradictory findings between preclinical and clinical studies inform the translational potential of this compound?
Preclinical studies show robust efficacy in stress and addiction models, but early clinical trials revealed limitations. In an open-label depression trial, this compound did not reverse CRF-induced ACTH release, suggesting incomplete HPA axis modulation in humans . Furthermore, hepatotoxicity led to discontinuation, highlighting the need for structural analogs with improved safety profiles . These discrepancies underscore the importance of incorporating toxicity screens and cross-species pharmacokinetic-pharmacodynamic (PK-PD) modeling in translational pipelines.
Q. What methodological considerations are critical when analyzing this compound’s effects on nociception thresholds in stress models?
In predator odor stress studies, this compound increased thermal nociception thresholds in stressed rats but not controls, necessitating:
- Statistical rigor : Use repeated-measures ANCOVA with covariates (e.g., dosing order) to account for stress-induced variability .
- Dose stratification : 5–20 mg/kg to capture dose-dependent effects, with post hoc tests (e.g., Student-Newman-Keuls) to compare latencies .
- Control for stress induction : Subcutaneous injections alone may mask stress effects, requiring sham-stressed cohorts .
Q. How does this compound’s pharmacokinetic profile influence its prolonged efficacy despite a short plasma half-life?
this compound has a plasma half-life of 1.7 hours in rats but dissociates from CRF1 receptors with a half-life of 11–12 hours, enabling sustained receptor occupancy . At 20 mg/kg, 100% receptor occupancy is achieved within 1 hour, persisting for 24 hours post-injection . This PK-PD disconnect mandates:
- Time-course experiments : Assess behavioral/endocrine effects at 12–24-hour intervals.
- Ex vivo autoradiography : Confirm receptor occupancy beyond plasma clearance .
Key Methodological Recommendations
- Experimental Design : Use within-subject repeated-measures designs to account for individual variability in stress responses .
- Data Contradiction Analysis : Compare receptor occupancy (autoradiography) with behavioral outcomes to resolve PK-PD mismatches .
- Safety Protocols : Monitor liver enzymes in chronic studies, given historical hepatotoxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
